molecular formula C13H15ClO4 B13772704 Benzenebutanoic acid, 3-chloro-4-(1-methylethoxy)-gamma-oxo- CAS No. 74362-74-6

Benzenebutanoic acid, 3-chloro-4-(1-methylethoxy)-gamma-oxo-

Cat. No.: B13772704
CAS No.: 74362-74-6
M. Wt: 270.71 g/mol
InChI Key: PICSNMHKVXBHQV-UHFFFAOYSA-N
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Description

Benzenebutanoic acid, 3-chloro-4-(1-methylethoxy)-gamma-oxo- is a complex organic compound with a unique structure that includes a benzene ring, a butanoic acid chain, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenebutanoic acid, 3-chloro-4-(1-methylethoxy)-gamma-oxo- typically involves multiple steps, starting with the preparation of the benzene ring and the subsequent addition of the butanoic acid chain and other substituents. Common synthetic routes include:

    Friedel-Crafts Acylation: This reaction involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Nucleophilic Substitution:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenebutanoic acid, 3-chloro-4-(1-methylethoxy)-gamma-oxo- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Benzenebutanoic acid, 3-chloro-4-(1-methylethoxy)-gamma-oxo- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenebutanoic acid, 3-chloro-4-(1-methylethoxy)-gamma-oxo- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar structures but different substituents on the benzene ring.

    Butanoic acid derivatives: Compounds with variations in the butanoic acid chain or additional functional groups.

Uniqueness

Benzenebutanoic acid, 3-chloro-4-(1-methylethoxy)-gamma-oxo- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

74362-74-6

Molecular Formula

C13H15ClO4

Molecular Weight

270.71 g/mol

IUPAC Name

4-(3-chloro-4-propan-2-yloxyphenyl)-4-oxobutanoic acid

InChI

InChI=1S/C13H15ClO4/c1-8(2)18-12-5-3-9(7-10(12)14)11(15)4-6-13(16)17/h3,5,7-8H,4,6H2,1-2H3,(H,16,17)

InChI Key

PICSNMHKVXBHQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)CCC(=O)O)Cl

Origin of Product

United States

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